Neamine hydrochloride, a derivative of the aminoglycoside antibiotic neomycin, has emerged as a compound of interest in the field of medical research due to its potential therapeutic applications. Unlike its parent compound, neamine has been found to possess lower toxicity while retaining significant biological activity. This has led to a variety of studies exploring its mechanism of action and potential uses in treating various diseases, particularly those related to cancer and viral infections.
Neamine synthesis has been achieved through various methods, one of which involves the condensation of a protected 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl bromide with a 2-deoxystreptamine derivative. [] This reaction typically employs modified Konigs-Knorr conditions, yielding neamine and its diastereomer. []
Neamine's primary mechanism of action involves the inhibition of angiogenin (ANG), a protein that plays a crucial role in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. Angiogenesis is a critical process in both normal physiological functions and in the pathology of diseases such as cancer. Neamine has been shown to block the nuclear translocation of angiogenin in endothelial cells, which is a necessary step for angiogenin to exert its angiogenic effects2357. Additionally, neamine has been found to inhibit angiogenin-induced cell proliferation, which is significant given that angiogenin also stimulates ribosomal RNA transcription in cancer cells, contributing to tumor growth and progression5. Furthermore, a peptide nucleic acid-neamine conjugate has been developed that targets and cleaves HIV-1 TAR RNA, inhibiting viral replication6.
Several studies have demonstrated neamine's potential as an anticancer agent. In vitro and in vivo experiments have shown that neamine effectively inhibits the growth of human tumor xenografts in athymic mice, including those of liver, oral, and pancreatic cancers2357. Neamine's antitumor activity is attributed to its ability to inhibit both angiogenesis and cancer cell proliferation. For instance, in the context of liver cancer, neamine has been shown to inhibit the progression of HepG2 xenografts in mice, accompanied by decreased angiogenesis and cancer cell proliferation3. Similarly, neamine has been found to suppress oral cancer progression by reducing tumor angiogenesis and directly inhibiting the proliferation of certain types of oral cancer cells5. In pancreatic cancer, neamine has demonstrated anti-tumor effects on AsPC-1 xenograft models, reducing the expression levels of ANG, Ki-67, and CD31 in tumor xenografts7.
Beyond its anticancer applications, neamine has also been explored as an antiviral agent. A study involving a peptide nucleic acid-neamine conjugate targeting HIV-1 TAR RNA revealed that the conjugate not only allows cellular uptake of the PNA but also results in potent inhibition of HIV-1 replication6. The neamine moiety enhances the solubility of the PNA and confers RNA cleavage properties, which are specific to the target site and functional at physiological concentrations of Mg(2+), suggesting potential therapeutic applications for this class of compounds in the treatment of HIV6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7